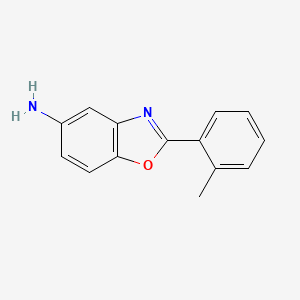

2-o-Tolyl-benzooxazol-5-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-4-2-3-5-11(9)14-16-12-8-10(15)6-7-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETQYGACINQVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349384 | |

| Record name | 2-o-Tolyl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-82-3 | |

| Record name | 2-o-Tolyl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 O Tolyl Benzooxazol 5 Ylamine and Its Functionalized Derivatives

Classical and Contemporary Approaches to Benzoxazole (B165842) Ring Construction

The formation of the benzoxazole ring system is the foundational step in the synthesis of 2-o-Tolyl-benzooxazol-5-ylamine. This is typically achieved by reacting a 2-aminophenol (B121084) precursor with a suitable carbonyl compound or its equivalent. For the specific synthesis of the target compound, the most common starting material is a 2-aminophenol derivative that already contains a substituent at the 4-position, which will become the 5-position in the final benzoxazole structure. A common strategy involves using 2-amino-4-nitrophenol (B125904), which upon cyclization and subsequent reduction of the nitro group, yields the desired 5-amino functionality. google.com

Cyclocondensation is the most traditional and widely employed method for constructing the benzoxazole core. This approach involves the reaction of a 2-aminophenol with a variety of carbonyl-containing compounds, leading to the formation of an intermediate (typically a Schiff base or an amide) that subsequently cyclizes and dehydrates to form the aromatic benzoxazole ring. wikipedia.org The synthesis of benzoxazoles has been extensively studied through the cyclization of 2-aminophenols with reagents such as aldehydes, carboxylic acids, β-diketones, acyl chlorides, and alcohols. wikipedia.org

To synthesize the 2-o-tolyl moiety, o-tolualdehyde or o-toluic acid and its derivatives are common reaction partners. For instance, the reaction between 2-amino-4-nitrophenol and o-tolualdehyde would proceed via an imine intermediate, which then cyclizes. A plausible mechanism involves the initial activation of the aldehyde's carbonyl group, which then reacts with the amino group of the 2-aminophenol. The resulting intermediate eliminates a water molecule to form an imine (Schiff base), which is then attacked by the adjacent hydroxyl group, leading to cyclization. Subsequent oxidation, often by air, yields the final aromatic benzoxazole product. wikipedia.org

Interactive Table: Classical Cyclocondensation Partners for 2-Aminophenols

| Reactant Partner | Resulting C2-Substituent | Typical Conditions | Reference |

|---|---|---|---|

| Aldehydes (R-CHO) | R (Alkyl, Aryl) | Acid or metal catalyst, often with an oxidant (e.g., air). | wikipedia.org |

| Carboxylic Acids (R-COOH) | R (Alkyl, Aryl) | High temperatures, often with a dehydrating agent or acid catalyst (e.g., PPA). | wikipedia.org |

| Acyl Chlorides (R-COCl) | R (Alkyl, Aryl) | Base (e.g., pyridine) at low to ambient temperature, followed by cyclization. | wikipedia.org |

| Orthoesters (RC(OR')3) | R (Alkyl, Aryl) | Acid catalyst, heat. Provides a versatile route to various heterocycles. | organic-chemistry.org |

| Ketones (R-CO-R') | Alkyl/Aryl | Requires specific catalysts (e.g., Brønsted acid and CuI) for efficient reaction. | organic-chemistry.org |

More contemporary methods move beyond simple condensation-dehydration reactions and utilize oxidative cyclization pathways. These methods often offer milder reaction conditions and can employ a wider range of starting materials. Oxidative cyclization can involve the reaction of 2-aminophenols with substrates like alcohols or alkenes in the presence of an oxidizing agent. organic-chemistry.org

One notable approach is the iron-catalyzed oxidative cyclization, which provides an environmentally friendly route to benzoxazoles. google.com For example, a reaction can be designed where a Schiff base, formed from a 2-aminophenol and an aldehyde, undergoes intramolecular oxidative C-O bond formation. Catalytic amounts of an iron salt (FeCl₃) with a green oxidant like hydrogen peroxide can facilitate this cyclization in excellent yields. google.com Another strategy involves the use of elemental sulfur as the oxidant to promote the cyclization of 2-aminophenols with various partners. organic-chemistry.org These methods represent an advance in green chemistry, often producing water as the only significant byproduct. wikipedia.org

Interactive Table: Modern Oxidative Cyclization Methods for Benzoxazoles

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Iron-Catalyzed Cyclization | 2-aminophenol, aldehyde, FeCl₃, H₂O₂ | An environmentally friendly method using a catalytic amount of iron and a green oxidant. | google.com |

| Elemental Sulfur Promotion | 2-aminophenol, ketone/alkene, S₈ | Elemental sulfur acts as a mild oxidant to facilitate the cyclization under mild conditions. | organic-chemistry.org |

| Iodine-Mediated Cyclization | Phenolic Schiff Base, I₂ | A metal-free oxidative amination/cyclization that proceeds smoothly at ambient temperature. | organic-chemistry.org |

| Electrochemical Oxidation | Glycine derivatives | An atom-economical and oxidant-free method involving an intramolecular Shono-type oxidative coupling. | organic-chemistry.org |

Regioselective Functionalization Techniques for the Benzoxazole Scaffold

An alternative synthetic strategy involves the creation of the 2-o-tolyl-benzoxazole core first, followed by the regioselective introduction of the amino group at the C5 position of the fused benzene (B151609) ring. This approach requires robust methods that can precisely target the desired position without affecting other parts of the molecule. While direct C-H functionalization of benzoxazoles is an active area of research, most reported methods target the C2 position. liv.ac.ukresearchgate.net Therefore, functionalization at the C5 position typically relies on installing a leaving group, such as a halogen, at that position, which can then be substituted.

Introducing an amino group onto the benzene ring of a pre-formed benzoxazole can be achieved through several modern synthetic techniques. These methods are crucial for creating derivatives that are not easily accessible through cyclocondensation of correspondingly substituted phenols.

Desaturative coupling, or oxidative C-H amination, is a powerful, atom-economical strategy for forming C-N bonds directly from C-H bonds. In the context of benzoxazoles, this method has been successfully developed, particularly for amination at the C2 position. liv.ac.ukresearchgate.net These reactions can be promoted by visible-light photoredox catalysis or metal catalysts. liv.ac.uknih.gov For example, eosin (B541160) Y, a metal-free organic dye, can catalyze the direct C-H oxidative amination of benzoxazoles with secondary amines under visible light irradiation. nih.gov

However, the regioselective application of these direct C-H amination methods to the C5 position of the benzoxazole scaffold is not as commonly reported. The electronic nature of the benzoxazole system makes the C2 position particularly susceptible to nucleophilic or radical attack, thus directing functionalization to that site. Achieving C5 selectivity via a direct C-H amination approach remains a significant challenge and typically requires specific directing groups or highly specialized catalytic systems.

A more established and highly reliable method for introducing an amino group at a specific position on an aromatic ring is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction enables the formation of a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org

To synthesize this compound using this method, the key precursor would be 5-halo-2-o-tolyl-benzoxazole (where halo is typically Br or Cl). This intermediate could be synthesized via the cyclocondensation of a 4-halo-2-aminophenol with an o-tolyl precursor. The subsequent Buchwald-Hartwig amination would involve reacting this halo-benzoxazole with an ammonia (B1221849) equivalent (such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia using specialized catalyst systems) or a protected amine. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group being particularly effective. youtube.com

Interactive Table: Key Components for Buchwald-Hartwig Amination

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | wikipedia.orgyoutube.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to facilitate its coordination to the palladium center. | libretexts.org |

| Aryl Electrophile | Aryl Halide (Ar-Br, Ar-Cl), Aryl Triflates (Ar-OTf) | The benzoxazole substrate containing a leaving group at the C5 position. | wikipedia.orglibretexts.org |

| Amine Source | Primary/Secondary Amines, Ammonia Equivalents | The nitrogen nucleophile that is coupled to the aryl ring. | wikipedia.org |

Amination Strategies at Position 5 of the Benzoxazole Ring

Metal-Free N-Arylation Methods

The introduction of a nitrogen-based functional group onto the benzoxazole core without the use of transition metal catalysts represents a significant advancement in synthetic chemistry, aligning with green chemistry principles by avoiding potentially toxic and expensive metal reagents. While direct metal-free C-H amination on the benzoxazole ring is challenging, several strategies can be employed.

One prominent metal-free approach involves the cyclization of precursors already containing the necessary nitrogen functionality. For instance, the synthesis can start from a substituted 2-aminophenol that bears a nitro group at the desired position (e.g., 2-amino-4-nitrophenol). This nitro-precursor undergoes condensation with an appropriate aldehyde, followed by a reduction of the nitro group to the target amine. This reduction step is commonly achieved using well-established metal-free reagents.

Alternative metal-free methods for C-N bond formation, such as nucleophilic aromatic substitution (S(N)Ar), are also being explored. These reactions typically require highly activated substrates and strong nucleophiles. researchgate.net Another innovative approach is the use of electrochemistry, which can facilitate oxidative cyclization and amination reactions without metal catalysts, often using mediators based on iodine redox couples. acs.org For example, an indirect ("ex-cell") electrochemical synthesis of benzoxazoles has been reported, which is compatible with various functional groups. acs.org

Furthermore, catalyst-free N-arylation using unactivated fluorobenzenes has been described for other heterocyclic systems and could potentially be adapted for benzoxazole derivatives. researchgate.net These methods often proceed under mild conditions and are praised for their high-yield and catalyst-free nature. researchgate.net

Introduction of Aryl Substituents at Position 2 of the Benzoxazole Ring (o-Tolyl moiety)

The introduction of the o-tolyl group at the second position of the benzoxazole ring is a crucial step in the synthesis of this compound. The most prevalent and versatile method for achieving this is the condensation reaction between a 2-aminophenol derivative and an aldehyde. acs.orgrsc.orgresearchgate.net In this specific case, a 2-aminophenol carrying an amino or a precursor nitro group at the 5-position is reacted with o-tolualdehyde.

This reaction is typically a one-pot process involving the formation of a Schiff base intermediate, followed by oxidative cyclization to yield the final 2-arylbenzoxazole structure. mdpi.comnih.gov The reaction can be promoted by a wide variety of catalysts, including Brønsted or Lewis acids, and can be performed under various conditions. acs.orgnih.gov

The general procedure involves mixing the substituted 2-aminophenol with o-tolualdehyde in a suitable solvent. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, Brønsted acidic ionic liquid gels have been used to afford excellent yields under solvent-free conditions. acs.orgnih.gov The versatility of this condensation reaction allows for the synthesis of a broad library of 2-arylbenzoxazoles by simply varying the aldehyde reactant. acs.orgorganic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and related benzoxazoles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of sustainable practices. rsc.orgckthakurcollege.net This involves developing methodologies that are not only efficient but also utilize non-toxic solvents, reusable catalysts, and energy-efficient conditions. mdpi.comresearchgate.net

Key aspects of green synthetic approaches for this class of compounds include:

Use of Benign Solvents: Shifting from hazardous organic solvents to environmentally friendly alternatives like water or ethanol, or eliminating solvents altogether. ckthakurcollege.netresearchgate.net

Catalyst Innovation: Developing heterogeneous, recyclable catalysts such as nanocatalysts and ionic liquids to minimize waste and allow for easy separation and reuse. rsc.orgnih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, with water often being the only byproduct. rsc.orgnih.gov

Energy Efficiency: Employing methods like microwave irradiation or ultrasound sonication to reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.netnih.gov

These principles are evident in the development of solvent-free reactions and the design of sustainable catalytic systems.

Solvent-Free and Aqueous Media Reactions

A significant stride in the green synthesis of benzoxazoles involves moving away from volatile and often toxic organic solvents. Reactions conducted in aqueous media or under solvent-free conditions are highly desirable.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Several efficient methods for synthesizing 2-substituted benzoxazoles in aqueous media have been reported. organic-chemistry.orgresearchgate.net For example, the condensation of 2-aminophenol with aldehydes can be effectively catalyzed by samarium triflate or copper acetate (B1210297) in water, providing good to moderate yields and easy product isolation. organic-chemistry.orgresearchgate.net

Solvent-free synthesis, often assisted by microwave irradiation or grinding, represents another powerful green methodology. acs.orgrsc.orgresearchgate.net These reactions can be faster, more efficient, and produce less waste. researchgate.net The use of ionic liquids as both catalyst and reaction medium in solvent-free conditions has proven particularly effective, allowing for high yields and catalyst recyclability. acs.orgrsc.orgnih.gov

Below is a table summarizing various green synthetic approaches for 2-arylbenzoxazoles, which are applicable to the synthesis of this compound.

Interactive Data Table: Green Synthesis of 2-Arylbenzoxazoles

| Catalyst | Aldehyde Reactant | Solvent/Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | Benzaldehyde | Solvent-free, 130 °C | 5 h | 98 | acs.org, nih.gov |

| Ag@Fe2O3 Nanoparticles | Benzaldehyde | Water:Ethanol (5:1), RT | 7 min | 97 | ckthakurcollege.net |

| [Bmim]PF6 Ionic Liquid | Various Aldehydes | Solvent-free, MW, 80 °C | Not specified | Good to Excellent | researchgate.net |

| LAIL@MNP | Benzaldehyde | Solvent-free, Sonication, 70°C | 30 min | up to 90 | nih.gov, researchgate.net |

| Samarium Triflate | Various Aldehydes | Aqueous medium, RT | Not specified | Not specified | organic-chemistry.org |

| Copper Acetate Monohydrate | Various Aldehydes | Aqueous medium | Not specified | Moderate to Good | researchgate.net |

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is a cornerstone of green chemistry in benzoxazole synthesis. The focus is on creating catalysts that are highly active, selective, easily separable, and reusable over multiple reaction cycles.

Ionic Liquids (ILs): Ionic liquids have emerged as promising green catalysts and reaction media. rsc.org Brønsted acidic ionic liquids, for instance, have been successfully used for the synthesis of benzoxazoles under solvent-free conditions, with the catalyst being reusable for up to five runs without a significant loss in activity. rsc.orgnih.gov Magnetic nanomaterial-supported Lewis acidic ionic liquids (LAIL@MNP) offer the dual advantage of high catalytic activity and easy magnetic separation for reuse. rsc.orgnih.gov

Nanocatalysts: Nanomaterials are increasingly used as catalysts due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. ckthakurcollege.net Various nanocatalysts, including those based on tin dioxide (SnO2), titanium dioxide-zirconium dioxide (TiO2–ZrO2), and silver-iron oxide core-shell structures (Ag@Fe2O3), have been employed for the synthesis of 2-arylbenzoxazoles. rsc.orgckthakurcollege.netias.ac.in These catalysts are often heterogeneous, facilitating easy recovery and recycling, and can promote reactions under mild conditions, such as at room temperature. ckthakurcollege.netias.ac.in

Other Sustainable Catalysts: Other efforts in this area include the use of reusable acid catalysts like silica-supported periodic acid and solid acid nanocatalysts. nih.govnih.gov These materials offer the benefits of being stable, inexpensive, and environmentally benign. rsc.orgmdpi.com

Process Optimization and Scale-Up Considerations for this compound Synthesis

Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable.

Catalyst Selection and Recyclability: For industrial applications, the choice of catalyst is critical. Heterogeneous catalysts, such as magnetic nanocatalysts or solid-supported acids, are highly preferred over homogeneous ones. ckthakurcollege.net Their primary advantage is the ease of separation from the reaction mixture (e.g., by filtration or magnetic decantation), which simplifies product purification and allows for catalyst recycling, thereby reducing costs and waste. rsc.orgnih.gov The stability of the catalyst over multiple cycles is a key parameter to evaluate. rsc.org

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is essential. Green methods often lead to milder reaction conditions. For example, some nanocatalyzed reactions proceed efficiently at room temperature, significantly reducing energy consumption. ckthakurcollege.netias.ac.in Microwave-assisted and sonication methods can drastically cut down reaction times from hours to minutes. mdpi.comnih.gov The elimination of solvents not only reduces costs associated with solvent purchase and disposal but also simplifies the process and minimizes environmental impact. acs.org

Downstream Processing: The ease of product isolation and purification is another crucial factor. Methods that yield clean reaction profiles with minimal byproducts are advantageous. researchgate.net The use of aqueous media can simplify product isolation, as many organic products can be easily separated. researchgate.net Similarly, in solvent-free reactions using heterogeneous catalysts, the product can often be isolated by simply dissolving the reaction mixture in a small amount of solvent and filtering off the catalyst. nih.gov

Pharmacological Profiling and Mechanistic Studies of 2 O Tolyl Benzooxazol 5 Ylamine Derivatives

Broad Spectrum Biological Activities of Benzoxazole (B165842) Derivatives: A Foundation

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. nih.govjocpr.comresearchgate.net This versatile nucleus is a constituent of various natural products and has been extensively utilized as a starting point for the synthesis of novel therapeutic agents. jocpr.comresearchgate.net The inherent properties of the benzoxazole ring system, considered a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, facilitate its interaction with biological macromolecules. researchgate.netresearchgate.net

Derivatives of benzoxazole have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, antiviral, and anticonvulsant activities. nih.govjocpr.comnih.govresearchgate.net The biological profile of these compounds can be significantly influenced by the nature and position of substituents on the benzoxazole core. nih.gov For instance, the introduction of a bromine atom at position 7 of the benzoxazole ring has been shown to increase antimicrobial activity. nih.gov

The broad-spectrum activity of benzoxazole derivatives underscores their importance as a foundational structure in the quest for new drugs to combat a variety of diseases. nih.govmdpi.com Their proven efficacy in numerous therapeutic areas continues to drive research into the synthesis and evaluation of new analogues with enhanced potency and selectivity. researchgate.net

Antitumor and Anticancer Activity

Benzoxazole derivatives are a significant class of compounds exhibiting potent antitumor and anticancer activities. researchgate.netresearchgate.netresearchgate.netnih.gov Their efficacy has been demonstrated against a variety of cancer cell lines, making them a subject of intensive research in oncology drug discovery. nih.govresearchgate.net

Investigations into Cell Line Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative effects of benzoxazole derivatives have been extensively evaluated against a wide range of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development. The 3-(2-benzoxazol-5-yl)alanine derivatives, for example, have shown toxicity towards both normal and cancer cells, with some exhibiting greater toxicity to cancer cells, indicating their potential as anticancer agents. nih.gov

Numerous studies have reported the in vitro cytotoxicity of various benzoxazole derivatives against cell lines such as:

Breast cancer: MCF-7, MDA-MB-231, MDA-MB-213, SKBr3 researchgate.netnih.govnih.govarkat-usa.org

Lung cancer: A549, H1975, HCC827, PC9 nih.govnih.govarkat-usa.orgnih.gov

Liver cancer: HepG2 nih.govnih.govnih.gov

Prostate cancer: PC3, DU-145 nih.govarkat-usa.org

Colorectal cancer: HCT-116, HT-29 nih.govnih.gov

Oral cancer: KB nih.gov

Melanoma: A375 nih.govarkat-usa.org

Cervical cancer: HeLa researchgate.net

Leukemia: Nalm-6, Daudi nih.gov

Brain cancer: C6 nih.gov

Kidney cancer: A498 researchgate.net

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. researchgate.net For instance, certain benzoxazole-1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against HeLa, SKBr3, and HepG2 cancer cell lines. researchgate.net Similarly, some 2,5-disubstituted benzoxazole derivatives have shown significant anticancer activity. nih.govresearchgate.net The antiproliferative activity can be influenced by the specific substitutions on the benzoxazole ring. For example, derivatives with a 5-chlorobenzo[d]oxazole moiety have shown slightly better cytotoxic activity than their unsubstituted counterparts, while 5-methylbenzo[d]oxazole derivatives displayed lower potency. nih.gov

Table 1: Cytotoxicity of Selected Benzoxazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Reference |

| Benzoxazole-1,2,4 oxadiazole derivatives | HeLa, SKBr3, HepG2 | Potent cytotoxic effect | researchgate.net |

| Fused benzoxazole and triazole compounds | PBMC | Anticancer activity | researchgate.net |

| 2,5-disubstituted-benzoxazole derivatives | Colon (HT-29), Breast (MCF7), Lung (A549), Liver (HepG2), Brain (C6) | Attractive anticancer effect | nih.gov |

| 2-substituted benzoxazole derivatives (4b, 4d, 11c) | MCF-7, MDA-MB-231, A431, HCC827 | High antiproliferative activity | nih.gov |

| Benzoxazole derivative K313 | Nalm-6, Daudi | Decreased cell viability | nih.gov |

| 5-chlorobenzo[d]oxazole derivatives | MCF-7, HepG2 | Slightly more advantageous cytotoxic activity | nih.gov |

| Pyrazine-benzoxazole derivatives (10k, 10l) | MCF-7, MDA-MB-231, A-549 | Outstanding activity | arkat-usa.org |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 | IC50: 0.44 μM | nih.gov |

Molecular Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of benzoxazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several benzoxazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, a benzoxazole derivative known as K313 has been found to induce apoptosis in Nalm-6 and Daudi leukemia cells through a mitochondrial signaling pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential. nih.gov

Other studies have demonstrated that certain 2-substituted benzoxazole derivatives lead to a significant over-expression of caspase-9, a key protein in the apoptotic cascade, in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Another benzoxazole derivative, compound 14b, was shown to induce apoptosis in HepG2 liver cancer cells, an effect supported by a 4.8-fold increase in the level of caspase-3. tandfonline.com

Cell Cycle Arrest:

In addition to apoptosis, benzoxazole derivatives can exert their antiproliferative effects by causing cell cycle arrest at different phases, thereby preventing cancer cell proliferation. nih.govnih.gov

For instance, the benzoxazole derivative K313 has been reported to cause cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.gov Similarly, treatment of MCF-7 and MDA-MB-231 cells with specific 2-substituted benzoxazole derivatives resulted in cell cycle arrest at the G2/M phase. nih.gov Compound 14b was found to arrest the growth of HepG2 cells at the Pre-G1 phase. tandfonline.com Furthermore, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, induced G1 phase arrest in A549 lung cancer cells by upregulating the expression of p21 and p27 and reducing the levels of CDK2 and p-Rb. nih.gov

Table 2: Mechanistic Actions of Benzoxazole Derivatives

| Compound/Derivative | Cell Line | Mechanism of Action | Reference |

| 2-substituted benzoxazole derivatives | MCF-7, MDA-MB-231 | Over-expression of caspase-9, cell cycle arrest at G2/M phase | nih.gov |

| Benzoxazole derivative K313 | Nalm-6, Daudi | Apoptosis via mitochondrial signaling, cell cycle arrest at G0/G1 phase | nih.gov |

| Compound 14b | HepG2 | Apoptosis induction (increased caspase-3), cell cycle arrest at Pre-G1 phase | tandfonline.com |

| Compound 45 | A549 | G1 phase arrest (upregulation of p21 and p27) | nih.gov |

Enzyme Inhibition Modalities (e.g., VEGFR-2, PI3Kα, PARP-2, DNA Topoisomerases)

Benzoxazole derivatives exert their anticancer effects through the inhibition of various key enzymes involved in cancer cell proliferation and survival. nih.govnih.gov

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and is largely regulated by vascular endothelial growth factor receptors (VEGFRs). A series of benzoxazole derivatives have been designed as potential VEGFR-2 inhibitors. nih.gov Compounds 14o, 14l, and 14b from this series showed significant inhibition of VEGFR-2. tandfonline.com

PI3Kα/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, has been shown to inhibit the ALK/PI3K/AKT signaling pathway in A549 lung cancer cells. nih.gov

PARP-2 Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition can lead to cancer cell death, particularly in cancers with existing DNA repair defects.

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are vital for DNA replication and transcription. Benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, have been shown to inhibit both topoisomerase I and II. nih.gov

Other Enzyme Inhibition:

Aromatase (ARO): Some benzoxazole derivatives have shown potent inhibition of aromatase, an enzyme involved in estrogen biosynthesis, which is relevant for hormone-dependent breast cancers. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain 2-substituted benzoxazole derivatives have demonstrated inhibitory activity against both wild-type and mutated EGFR enzymes. nih.gov

5-Lipoxygenase (5-LOX): A series of benzoxazole derivatives have been synthesized and evaluated as 5-LOX inhibitors, which is an enzyme involved in the biosynthesis of leukotrienes and is a target for asthma and allergy treatment. nih.gov

DNA Intercalation Studies

DNA intercalation is a mechanism of action for some anticancer drugs where the compound inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell death. Benzoxazole derivatives have been investigated for their ability to interact with DNA. nih.govperiodikos.com.br

Studies have shown that some benzoxazole derivatives can bind to DNA, with intercalation being a predominant mode of interaction. periodikos.com.br This is often observed through spectroscopic methods, where changes in the absorption and fluorescence spectra of the compound are monitored upon addition of DNA. periodikos.com.brperiodikos.com.br For example, the fluorescence emission intensity of some benzoxazoles increases with higher DNA concentrations. periodikos.com.br

Furthermore, certain benzothiazole (B30560) derivatives, which share a similar structural scaffold, have shown high affinity towards double-stranded DNA through intercalation. nih.gov Molecular modeling and docking studies have been used to further understand the binding modes of these compounds with DNA. nih.gov It is noteworthy that some commercially available fluorescent DNA intercalators contain the benzoxazole or benzothiazole core. nih.gov

Antimicrobial Activity

Benzoxazole derivatives are recognized for their significant and broad-spectrum antimicrobial activity. nih.govnih.govresearchgate.net This class of compounds has shown efficacy against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov

The antimicrobial potential of benzoxazole derivatives has been demonstrated against several key pathogens:

Gram-positive bacteria: Including Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis. nih.gov

Gram-negative bacteria: Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Fungi: Including various Candida species (Candida albicans, Candida krusei, Candida glabrata) and Aspergillus species (Aspergillus niger, Aspergillus flavus). nih.gov

In some instances, the activity of these synthetic benzoxazoles has been found to be comparable or even superior to commercially available antimicrobial drugs. nih.gov The structural features of the benzoxazole derivatives play a crucial role in their antimicrobial efficacy. For example, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antibacterial potential was selective, primarily acting against Gram-positive bacteria like B. subtilis. nih.gov Furthermore, nearly half of the studied compounds in this series exhibited antifungal properties, including activity against the pathogenic yeast C. albicans. nih.gov

The synthesis of new benzoxazole derivatives continues to be an active area of research in the pursuit of novel and more effective antimicrobial agents to address the growing challenge of antibiotic resistance. nih.gov

Table 3: Antimicrobial Spectrum of Benzoxazole Derivatives

| Microorganism Type | Examples of Susceptible Strains | Reference |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis | nih.gov |

| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | nih.gov |

| Fungi | Candida albicans, Candida krusei, Candida glabrata, Aspergillus niger, Aspergillus flavus | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of benzoxazole and structurally related heterocycles like benzothiazole have demonstrated a wide spectrum of antibacterial activity. Research into 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antibacterial potential is selective, primarily acting against Gram-positive bacteria such as Bacillus subtilis. nih.gov In contrast, studies on benzothiazole derivatives have shown them to be more effective against Gram-negative bacterial strains. nih.gov For instance, certain benzothiazole isatin (B1672199) derivatives exhibited excellent activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 3.1 µg/ml and 6.2 µg/ml, respectively, which were superior to the reference drug ciprofloxacin (B1669076) in the same study. nih.gov

Further investigations into related heterocyclic structures, such as pyrazoline derivatives, have indicated that Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. bioinfopublication.org Specifically, B. cereus was identified as a highly susceptible Gram-positive strain, while E. coli was among the most resistant Gram-negative bacteria. bioinfopublication.org Other research on 5-methylphenanthridium benzothiazole analogues showed potent inhibition against Gram-positive bacteria like B. subtilis, Bacillus pumilus, S. aureus, and Streptococcus pyogenes, with MIC values ranging from 1–4 μg/ml. nih.gov The antibacterial mechanism of some nitroimidazole derivatives, which are effective against both Gram-positive and Gram-negative bacteria, involves the reduction of their nitro group to a short-lived radical anion that disrupts bacterial cells. nih.gov

Interactive Table: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Benzothiazole isatin derivative (41c) | E. coli | 3.1 | nih.gov |

| Benzothiazole isatin derivative (41c) | P. aeruginosa | 6.2 | nih.gov |

| Benzothiazole isatin derivative (41c) | Bacillus cereus | 12.5 | nih.gov |

| 5-methylphenanthridium benzothiazole (98a) | B. subtilis | 1-4 | nih.gov |

| 5-methylphenanthridium benzothiazole (98a) | S. aureus | 1-4 | nih.gov |

| Piperazine benzothiazole (154a) | S. aureus | 32 | nih.gov |

Antifungal Efficacy

The benzoxazole scaffold and its analogues are a subject of significant interest for the development of new antifungal agents. Screening studies of 3-(2-benzoxazol-5-yl)alanine derivatives have shown that nearly half of the compounds tested possess antifungal properties. nih.gov Notably, some of these derivatives exhibited activity against the pathogenic yeast Candida albicans. nih.gov

Research expanding to related benzimidazole derivatives has reinforced these findings. Certain synthesized benzimidazole compounds demonstrated considerable activity against various species of Candida, Aspergillus, and dermatophytes. nih.gov In comparative studies, benzimidazole derivatives were found to be more potent in their antifungal effects than benzotriazole (B28993) derivatives. nih.gov Specifically, compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole displayed the most promising antifungal activities, affecting even fluconazole-resistant Candida species. nih.gov

Interactive Table: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Species | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole (1a) | Candida species | 0.5-256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole (2a) | Candida species | 2-256 | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole (1a) | Aspergillus species | 16-256 | nih.gov |

| 1-decyl-1H-benzo[d]imidazole (2a) | Aspergillus species | 16-256 | nih.gov |

Inhibition of Quorum Sensing and Biofilm Formation

A key strategy in combating bacterial resistance is the disruption of cell-to-cell communication (quorum sensing) and biofilm formation. The benzothiazole scaffold has been identified as a promising pharmacophore for this purpose. plos.org When 1,2,3,5-tetrazine (B1252110) derivatives were incorporated into a benzothiazole structure, the resulting compounds demonstrated significant capabilities in preventing biofilm formation and interfering with quorum sensing mechanisms. plos.orgnih.govnih.gov

These novel tetrazine-based benzothiazoles were tested against several biofilm-forming bacteria, including Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis. nih.gov Specific derivatives showed potent inhibition of biofilm formation, with percentages exceeding 50% across all tested bacteria. nih.govbiorxiv.org Furthermore, these compounds demonstrated anti-quorum sensing activity by inhibiting the production of violacein, a pigment controlled by quorum sensing, with IC50 values as low as 28.56 µg/mL for the most active compound. nih.govbiorxiv.org This dual action of inhibiting bacterial growth while also preventing biofilm development and attenuating virulence highlights the potential of these derivatives as next-generation antibiotics. nih.govnih.gov

Interactive Table: Anti-Biofilm and Anti-Quorum Sensing Activity | Compound | Activity | Measurement | Value | Reference | |---|---|---|---|---| | Tetrazine-benzothiazole (4a) | Biofilm Inhibition | 52 - 86.5% | nih.govbiorxiv.org | | Tetrazine-benzothiazole (4b) | Biofilm Inhibition | 57.7 - 79.4% | nih.govbiorxiv.org | | Tetrazine-benzothiazole (4c) | Biofilm Inhibition | 59.9 - 80.3% | nih.govbiorxiv.org | | Tetrazine-benzothiazole (4a) | Violacein Inhibition | IC50 | 62.71 µg/mL | nih.govbiorxiv.org | | Tetrazine-benzothiazole (4b) | Violacein Inhibition | IC50 | 28.56 µg/mL | nih.govbiorxiv.org | | Tetrazine-benzothiazole (4c) | Violacein Inhibition | IC50 | 107.45 µg/mL | nih.govbiorxiv.org |

Antiprotozoal Efficacy

Antimalarial Investigations

The search for new antimalarial agents has led to investigations into various heterocyclic compounds, including those related to the benzoxazole family. Benzimidazole derivatives, for instance, have been synthesized and evaluated for their activity against Plasmodium falciparum. nih.gov Research has shown a preference for electron-donating groups on the benzimidazole ring, with some derivatives displaying antiplasmodial activity in the high nanomolar range. nih.gov

Other studies have focused on creating hybrid molecules, such as pyridylvinylquinoline-triazole analogues, to identify fast-acting, multistage antimalarial agents. nih.gov Many of these compounds showed significant inhibitory effects on drug-resistant malarial strains at low submicromolar concentrations. nih.gov One of the most potent molecules identified, compound 60, had an EC50 value of 0.04 µM and was found to be a fast-acting agent that targets both the trophozoite and gametocyte stages of the parasite's lifecycle. nih.gov Mechanistically, this compound was also a good inhibitor of β-hematin formation. nih.gov

Antileishmanial and Antitrypanosomal Research

Leishmaniasis and trypanosomiasis are significant parasitic diseases for which new treatments are needed. researchgate.netnih.gov Chemoinformatic studies have identified the benzimidazole scaffold as a promising starting point for designing novel antileishmanial drugs. nih.gov While the antileishmanial activity of benzimidazole derivatives can be variable, this is often dependent on the substitution pattern on the scaffold. nih.gov

In vitro studies on a wide range of flavonoids and related phenolic compounds have demonstrated their potential against the protozoa responsible for these diseases. researchgate.net The best in vitro activity against Trypanosoma brucei rhodesiense was seen with 7,8-dihydroxyflavone, which had a 50% inhibitory concentration (IC50) of 68 ng/ml. researchgate.net For leishmaniasis, fisetin, 3-hydroxyflavone, and luteolin (B72000) were among the most potent compounds, with IC50 values of 0.6, 0.7, and 0.8 µg/ml, respectively, against Leishmania donovani. researchgate.net These findings support the continued investigation of these and related heterocyclic structures as sources for new antiprotozoal agents. researchgate.netnih.gov

Other Therapeutic Potentials (e.g., Anti-inflammatory, Analgesic, Melatonin (B1676174) Receptor Agonism, H2 Receptor Modulation)

Beyond antimicrobial and antiprotozoal applications, the benzoxazole core and its isosteres are being explored for a variety of other therapeutic uses.

Anti-inflammatory and Analgesic: Certain 2-mercaptobenzoxazole (B50546) derivatives have shown significant analgesic and anti-inflammatory effects in animal models. nih.gov In acetic acid-induced writhing tests, the analgesic effect of two compounds was found to be stronger than that of diclofenac (B195802) sodium. nih.gov Similarly, some benzothiazole derivatives have been reported to possess anti-inflammatory activities comparable to conventional drugs. nih.gov

Melatonin Receptor Agonism: Derivatives of related ring systems have been synthesized as agonists for melatonin receptors, which are targets for treating insomnia and depression. nih.gov For example, a series of benzocycloalkene derivatives were evaluated for their binding affinity to melatonin receptors. nih.gov This optimization led to a compound with a high affinity for the human MT(1) receptor (Ki = 0.041 nM), demonstrating the potential of these structures in modulating the melatonergic system. nih.gov

H2 Receptor Modulation: The development of histamine (B1213489) H2-receptor antagonists is another area of investigation. Novel antagonists incorporating rings like 3-oxo-1,2,5-thiadiazole 1,1-dioxide have been synthesized and evaluated for their antisecretory activities. nih.gov Other studies on derivatives containing acylamino-furazan moieties have also been conducted to explore their H2-antagonist properties on isolated guinea pig atria. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-o-Tolyl-benzooxazol-5-ylamine |

| 3-(2-benzoxazol-5-yl)alanine |

| Ciprofloxacin |

| 1-nonyl-1H-benzo[d]imidazole |

| 1-decyl-1H-benzo[d]imidazole |

| Fluconazole |

| Violacein |

| 7,8-dihydroxyflavone |

| Fisetin |

| 3-hydroxyflavone |

| Luteolin |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound

The benzoxazole moiety is a privileged heterocyclic scaffold present in numerous biologically active compounds. nih.gov Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The substitution pattern on the benzoxazole ring system is crucial for determining the biological profile and potency of the resulting compounds. Specifically, for derivatives of this compound, the substituents at the 2- and 5-positions of the benzoxazole core are paramount in defining their interactions with biological targets. nih.gov Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential to understand how modifications to this scaffold influence its efficacy and behavior.

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure. Research on 2,5-disubstituted benzoxazoles has consistently shown that the electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role in modulating the compound's pharmacological effects. researchgate.net

For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, where the 2-position was substituted with various phenyl groups, only a fraction of the compounds exhibited notable antifungal activity. nih.gov The most potent compounds in this series possessed strong electron-donating substituents. nih.gov This highlights that the electronic landscape of the substituent at the 2-position directly influences the molecule's ability to interact with its biological target.

Table 1: Effect of Substituents on the Biological Activity of 2-Substituted Benzoxazole Analogs

| Position 2 Substituent Type | Example Substituent | General Impact on Activity | Reference |

|---|---|---|---|

| Electron-Donating | Methoxy, Dimethylamino | Can enhance antifungal and antibacterial activity. | nih.gov |

| Electron-Withdrawing | Fluoro, Chloro | Can enhance antibacterial and antimycotic activity. | nih.govnih.gov |

Influence of the o-Tolyl Group on Pharmacological Profile

The ortho-tolyl group at the 2-position of the benzoxazole ring is a key structural feature that significantly influences the molecule's pharmacological profile. This group, consisting of a phenyl ring substituted with a methyl group at the ortho position, imparts specific steric and electronic properties.

The tolyl group itself is lipophilic, which can enhance the molecule's ability to cross cell membranes and access hydrophobic binding pockets within target proteins. The specific ortho-positioning of the methyl group introduces a steric constraint, causing the tolyl ring to be twisted out of plane with the benzoxazole core. This fixed, non-planar conformation can be crucial for fitting into a precisely shaped receptor binding site, potentially increasing binding affinity and selectivity compared to a planar, unsubstituted phenyl ring or a meta- or para-tolyl-substituted analog. This type of steric influence is a common strategy in drug design to optimize ligand-receptor interactions. While direct studies on the N-benzyl group of the antagonist Lerisetron are on a different scaffold, they illustrate the principle that such aromatic groups can engage in important, albeit sometimes weak, interactions with receptor residues like arginine. nih.govdata.gov

The 5-amino (-NH₂) group on the benzoxazole core is a critical functional group for mediating receptor interactions and eliciting a biological response. This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional bonds with amino acid residues in a protein's binding site, such as asparagine, glutamine, or the peptide backbone itself.

Furthermore, under physiological conditions, the amino group can be protonated to form a positively charged ammonium (B1175870) ion (-NH₃⁺). This positive charge enables powerful ionic interactions with negatively charged amino acid residues like glutamate (B1630785) and aspartate within the receptor. mdpi.com The formation of these salt bridges can be a dominant factor in the binding affinity of a ligand. mdpi.com Studies on various receptor ligands confirm that amino groups are frequently essential for anchoring a molecule to its target. data.govmdpi.com The combination of hydrogen bonding capability and the potential for ionic interactions makes the 5-amino group a key determinant of the molecule's affinity and efficacy. The importance of substitution at both the 2- and 5-positions of the benzoxazole ring has been noted as a general principle in developing biologically active compounds. nih.gov

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular structure (the scaffold) of a known active compound with a different, often isosteric, ring system to discover novel compounds with improved properties. nih.gov This approach can lead to new chemical series with different patentability, selectivity, or pharmacokinetic profiles.

The benzoxazole scaffold itself can be the result of a scaffold hopping exercise. For example, in the development of inhibitors for the Mycobacterium tuberculosis enzyme Pks13, a benzoxazole (BZX) scaffold was identified through a scaffold hopping approach to replace a previously identified benzofuran (B130515) core that had toxicity issues. nih.gov This led to the discovery of potent 2,4,5-substituted benzoxazole derivatives with good whole-cell activity and low toxicity. nih.gov

Conversely, the benzoxazole core of a compound like this compound could serve as the starting point for further scaffold hopping. The goal would be to find alternative central cores that maintain the essential spatial arrangement of the key interacting groups (the o-tolyl group and the 5-amino group). For instance, a virtual screening workflow combined with a core-hopping strategy was successfully used to replace an acetamido-thiazole scaffold with a benzoazepinone ring, leading to a new series of potent and selective ROCK inhibitors. nih.gov This demonstrates that related benzo-fused heterocyclic systems can serve as viable replacements for one another, potentially yielding compounds with superior drug-like properties.

Computational Chemistry and Molecular Modeling Applications to 2 O Tolyl Benzooxazol 5 Ylamine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the fundamental electronic properties of a molecule. While specific studies detailing the quantum chemical analysis of 2-o-Tolyl-benzooxazol-5-ylamine are not prevalent in the reviewed literature, the application of these standard methods can be described. Such investigations typically utilize Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and other molecular properties. manchesterorganics.com

Molecular Orbital Analysis and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO is the orbital most likely to donate electrons, representing regions of nucleophilicity, while the LUMO is the most likely to accept electrons, indicating electrophilic sites. nih.govnih.gov

For a molecule like this compound, analysis would likely show the HOMO density distributed across the electron-rich benzoxazole (B165842) ring system and the amino group. The LUMO, conversely, might be located over the heterocyclic and tolyl portions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ambeed.com

Reactivity Indices and Electrostatic Potential Maps

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. sigmaaldrich.com For instance, a high electrophilicity index would suggest the molecule acts as a strong electrophile. ambeed.com

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. sigmaaldrich.com For this compound, an MEP map would display:

Negative potential regions (red/yellow): Concentrated around the electronegative nitrogen and oxygen atoms of the benzoxazole core and the amino group. These areas are susceptible to electrophilic attack and are key sites for forming hydrogen bonds. ambeed.comsigmaaldrich.com

Positive potential regions (blue): Likely found around the hydrogen atoms of the amino group and the aromatic rings, indicating sites prone to nucleophilic attack. sigmaaldrich.com

These maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors. chemicalbook.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. nih.gov This method is central to drug design, helping to screen potential drug candidates and understand their mechanism of action. Studies on the broader class of 2-substituted benzo[d]oxazol-5-amine derivatives have utilized this approach to identify potential treatments for Alzheimer's disease. nih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Research into a library of 2-substituted benzo[d]oxazol-5-amine derivatives has shown their potential as multi-target ligands for Alzheimer's disease. nih.gov Molecular docking simulations are used to predict their binding affinity, typically reported as a negative binding energy value (kcal/mol), where a more negative score indicates a stronger, more stable interaction. nih.govbldpharm.com

In a study targeting enzymes relevant to Alzheimer's, such as Acetylcholinesterase (AChE), various derivatives of the 2-substituted benzo[d]oxazol-5-amine scaffold were evaluated. nih.gov The docking results help to prioritize compounds for synthesis and further testing. For example, compound 92 from this class of derivatives demonstrated a potent inhibitory activity against AChE with an IC50 value of 0.052 µM. nih.gov The binding affinities for such compounds are often compared to a standard or reference ligand to gauge their potential efficacy. nih.govbldpharm.com

| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Predicted Activity |

|---|---|---|---|

| Compound 92 (A 2-substituted benzo[d]oxazol-5-amine derivative) | Acetylcholinesterase (AChE) | Data not specified in abstract | Potent Inhibitor (IC50 = 0.052 µM) nih.gov |

| Benzothiazole-p-amino benzoic acid-hydroxamate | HDAC8 | -10.093 nih.gov | Potent Inhibitor nih.gov |

Identification of Key Amino Acid Interactions and Hydrogen Bonding Networks

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and π-π stacking. For the 2-substituted benzo[d]oxazol-5-amine scaffold, key interactions within the active site of a target like AChE would be crucial for its inhibitory activity. The amino group at the 5-position and the heterocyclic nitrogen and oxygen atoms are prime candidates for forming critical hydrogen bonds with amino acid residues such as tyrosine or aspartate in a protein's binding pocket. nih.gov Visualizing these interactions helps in the rational design of more potent and selective inhibitors. bldpharm.com

Molecular Dynamics Simulations and Conformational Dynamics

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. bldpharm.com By simulating the movements of the ligand and protein atoms over nanoseconds, researchers can confirm whether key hydrogen bonds and other interactions are maintained, providing a more accurate picture of the binding event. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can quantify the stability of the complex and the flexibility of different parts of the protein, respectively. bldpharm.com

Assessment of Ligand-Receptor Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a powerful tool to assess the stability and flexibility of a ligand-receptor complex. In the context of this compound and its derivatives, MD simulations can provide insights into how these molecules bind to their target proteins and the stability of this interaction over time.

For instance, in studies of similar benzoxazole derivatives targeting enzymes like DNA gyrase, MD simulations are employed to refine the docked poses and to observe the dynamic behavior of the ligand within the binding site. nih.govnih.gov These simulations can reveal key information such as:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and the ligand. This can highlight which parts of the molecule are most dynamic and how this flexibility might influence binding affinity.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are critical for binding affinity and specificity. MD simulations allow for the tracking of these interactions over the simulation period, providing a detailed picture of the key residues involved in binding.

In a representative study on benzoxazole derivatives, the stability of the ligand-protein complex was evaluated using MD simulations for a period of 5 picoseconds with the CHARMM-22 force field. nih.gov The stability of the complex structure was then determined by calculating the RMSD values, which is a common practice to ensure the reliability of the docking results. nih.gov

| Simulation Time (ps) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 4 |

| 1 | 0.85 | 1.23 | 3 |

| 2 | 1.10 | 1.54 | 4 |

| 3 | 0.95 | 1.60 | 5 |

| 4 | 1.05 | 1.58 | 4 |

| 5 | 1.02 | 1.61 | 4 |

Conformational Ensemble Analysis in Solution

The biological activity of a molecule like this compound is not solely determined by its lowest energy conformation but by an ensemble of conformations that it can adopt in solution. Understanding this conformational landscape is crucial for predicting its binding affinity to a receptor.

Computational methods are often used to generate and analyze the conformational ensemble of a molecule. These methods can include:

Systematic or Stochastic Conformational Search: These algorithms explore the rotational freedom around single bonds to generate a wide range of possible conformations.

Molecular Dynamics Simulations in Explicit Solvent: Simulating the molecule in a water box provides a realistic environment to observe its conformational dynamics and the influence of solvent on its shape.

Quantum Mechanics Calculations: These can be used to accurately calculate the energies of different conformations and to determine the most stable ones.

The results of a conformational ensemble analysis can be used to understand the flexibility of the molecule and to identify the low-energy conformations that are most likely to be biologically relevant. This information is invaluable for structure-based drug design, as it allows for a more accurate prediction of how the molecule will fit into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds. nih.gov

Development of Predictive Models for Therapeutic Potency

For a series of compounds including this compound, a QSAR model can be developed to predict their therapeutic potency, for instance, as antimicrobial or anticancer agents. nih.govresearchgate.net The general workflow for developing a QSAR model involves:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 or pIC50 values) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. protoqsar.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

In a study on benzoxazole derivatives, a QSAR model was developed that showed a good correlation between the chemical structures and their antimicrobial activity. researchgate.net The correlation coefficient (R²) for the developed model was found to be significant, indicating a strong relationship between the descriptors and the activity. nih.govresearchgate.net

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Compound 1 | 5.45 | 5.52 | -0.07 |

| Compound 2 | 6.12 | 6.05 | 0.07 |

| Compound 3 | 4.89 | 4.91 | -0.02 |

| Compound 4 | 5.78 | 5.83 | -0.05 |

| This compound | 5.60 | 5.65 | -0.05 |

Identification of Optimal Molecular Descriptors for Activity Correlation

A crucial step in QSAR modeling is the selection of the most relevant molecular descriptors that have a significant impact on the biological activity. protoqsar.com These descriptors can be broadly classified into several categories:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like molecular connectivity indices (e.g., ¹χ, ¹χv) and Wiener index. researchgate.nethufocw.org

Geometrical Descriptors: These are related to the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. protoqsar.com

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area. hufocw.org

Advanced Spectroscopic Investigations of 2 O Tolyl Benzooxazol 5 Ylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. scbt.com For 2-o-Tolyl-benzooxazol-5-ylamine, with its distinct aromatic and heterocyclic regions, NMR provides critical data on the chemical environment, connectivity, and spatial arrangement of its atoms. While specific experimental spectra for this compound are not widely published, its structure allows for a detailed prediction of the expected NMR data.

The proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the tolyl ring, the benzoxazole (B165842) core, the amine group, and the methyl group. The aromatic protons would appear in the typical downfield region (approx. 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The amine (NH₂) protons would likely appear as a broad singlet, and the tolyl's methyl (CH₃) protons as a sharp singlet in the upfield region (approx. 2.0-2.5 ppm).

The carbon-¹³ (¹³C) NMR spectrum would complement this by showing distinct resonances for each unique carbon atom, including the methyl carbon, the various aromatic carbons, and the characteristic carbons of the benzoxazole ring system, such as the C=N carbon at a significantly downfield shift.

To resolve complex spectral overlap and definitively assign each signal, multi-dimensional NMR techniques are employed. uni.lu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other, typically on adjacent carbons. It would clearly map the connectivity within the three-proton system on the benzoxazole ring and the four-proton system on the o-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, matching the methyl protons to the methyl carbon.

Table 1: Predicted Multi-dimensional NMR Correlations for this compound Note: This table is predictive, based on the known structure and general spectroscopic principles.

| Technique | Expected Key Correlation | Structural Information Provided |

|---|---|---|

| COSY | Correlation between H6 and H7 on the benzoxazole ring. | Confirms adjacency of protons on the benzene (B151609) portion of the benzoxazole system. |

| HSQC | Correlation between the methyl proton singlet and its corresponding ¹³C signal. | Unambiguously assigns the methyl carbon. |

| HMBC | Correlation between the H6' proton of the tolyl ring and the C2 carbon of the benzoxazole ring. | Confirms the C-C bond connecting the tolyl substituent to the benzoxazole core. |

| HMBC | Correlation between the amine protons (H-5) and adjacent carbons (C4, C6). | Confirms the position of the amine group at C5. |

The single bond connecting the o-tolyl ring to the benzoxazole core allows for rotational freedom. Diffusion Ordered Spectroscopy (DOSY) can be used to analyze the hydrodynamic size and solution behavior of polymers with related oxazoline (B21484) structures. nih.gov For this compound, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, would be particularly insightful. These techniques detect protons that are close in space, regardless of whether they are connected through bonds. An NOE correlation between the tolyl's methyl protons and a proton on the benzoxazole ring (e.g., H4) would provide direct evidence for the preferred rotational conformation (conformer) of the molecule in solution and offer insights into the steric hindrance between the two ring systems.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₄H₁₂N₂O), the exact mass of the neutral molecule is 224.09496 Da. In a typical ESI (Electrospray Ionization) experiment, the molecule would be observed as a protonated species, [M+H]⁺, with a calculated exact mass of 225.10224 Da. The observation of this ion with high mass accuracy (typically within 5 ppm) would provide strong evidence for the compound's elemental composition. Other common adducts can also be observed.

Table 2: Predicted HRMS Adducts for this compound Note: These values are calculated based on the elemental formula C₁₄H₁₂N₂O. The predicted Collision Cross Section (CCS) values for the closely related isomer 2-(2-methylphenyl)-1,3-benzoxazol-6-amine (B1352691) are provided for illustrative purposes. uni.lu

| Adduct Formula | Adduct Name | Calculated m/z | Predicted CCS (Ų) for Isomer uni.lu |

|---|---|---|---|

| [C₁₄H₁₃N₂O]⁺ | [M+H]⁺ | 225.10224 | 147.9 |

| [C₁₄H₁₂N₂ONa]⁺ | [M+Na]⁺ | 247.08418 | 159.1 |

| [C₁₄H₁₅N₃O]⁺ | [M+NH₄]⁺ | 242.12878 | 166.4 |

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the parent ion. Studies on related 2-arene-2-oxazolines show that fragmentation often occurs at the bonds connecting the substituent to the heterocyclic ring. unizar-csic.es

For protonated this compound, key fragmentation pathways would likely involve the cleavage of the bond between the tolyl ring and the benzoxazole core, as well as fragmentations within the benzoxazole system itself.

Table 3: Plausible MS/MS Fragments for [M+H]⁺ of this compound Note: This table is predictive, based on common fragmentation pathways for related structures.

| Fragment m/z (Predicted) | Proposed Lost Neutral | Proposed Fragment Structure |

|---|---|---|

| 134.05 | C₇H₇• (Tolyl radical) | Protonated aminobenzoxazole core |

| 118.04 | C₇H₇• + O | Fragment from benzoxazole ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present.

For this compound, the IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amine group, typically as a doublet in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The region from 1500-1700 cm⁻¹ would be complex, containing characteristic C=N and C=C stretching vibrations from the fused ring system. A strong band corresponding to the C-O-C asymmetric stretch of the oxazole (B20620) ring is expected around 1200-1250 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong Raman signals but may be weak in the IR spectrum. The C=N and C=C ring stretching modes would also be prominent. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 4: Predicted Key Vibrational Frequencies for this compound Note: This table is predictive, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Strong, Doublet | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch (methyl) | 2850 - 2980 | Medium | Medium |

| C=N stretch (oxazole) | 1630 - 1680 | Strong | Medium-Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C stretch | 1200 - 1250 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are instrumental in probing the electronic transitions and emissive properties of this compound. The compound's extended π-conjugated system, featuring both an electron-donating amine group and an electron-accepting benzoxazole moiety, gives rise to interesting photophysical behaviors.

The UV-Vis absorption spectrum of 2-aryl-benzoxazole derivatives is primarily governed by π→π* electronic transitions within the conjugated system. researchgate.net For derivatives of 2-(2'-hydroxyphenyl)benzoxazole, absorption maxima (λmax) are typically observed in the UVA range, between 336 and 374 nm. nih.govmdpi.com The position and intensity of these absorption bands are sensitive to the substituents on the aromatic rings. The core structure, consisting of the phenyl ring attached to the benzoxazole system, acts as the primary chromophore.

The presence of the electron-donating 5-amino group on the benzoxazole ring is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted 2-aryl-benzoxazoles. This is due to the donation of electron density from the amine's lone pair into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. This intramolecular charge-transfer (ICT) character from the donor (amine) to the acceptor (benzoxazole) portion of the molecule is a key feature of its chromophoric behavior. nih.gov

The fluorescence spectra of these compounds often exhibit a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This effect is particularly pronounced in polar solvents, indicating a significant increase in the molecular dipole moment upon excitation to the singlet excited state (S₁), which is characteristic of an ICT state. researchgate.netnih.gov

In molecules where an electron donor and an electron acceptor are held in close proximity, photoexcitation can lead to the formation of an excited-state charge-transfer complex, or "exciplex." This is particularly relevant for derivatives of this compound, where the amine group acts as an intramolecular electron donor and the tolyl-benzoxazole part acts as the acceptor.

Studies on similar benzoxazole derivatives linked to a dimethylaniline donor have shown dual fluorescence: a shorter-wavelength emission corresponding to the locally excited (LE) state of the acceptor, and a red-shifted, broad, and structureless emission band from the exciplex state. nih.govresearchgate.net This dual fluorescence is typically observed in solvents of low to medium polarity. nih.gov

The sensitivity of the fluorescence properties of benzoxazole derivatives to their local environment makes them excellent candidates for fluorescent probes and sensors. rsc.org The intramolecular charge transfer (ICT) character is key to this functionality.